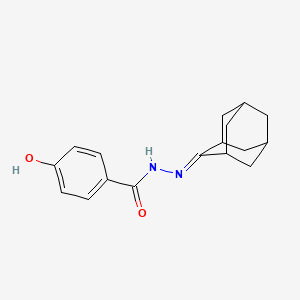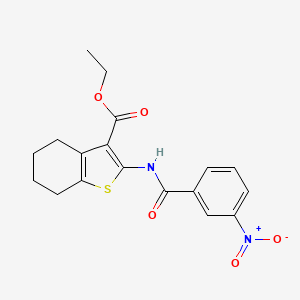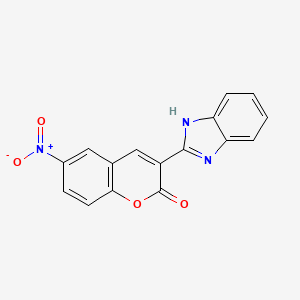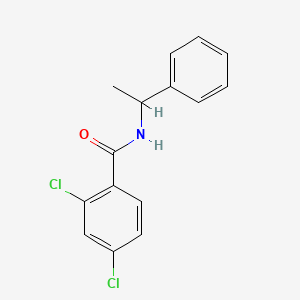
Propan-2-yl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thioxo group, and a tetrahydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of Propan-2-yl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thiourea and β-ketoesters under acidic or basic conditions. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
Propan-2-yl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Propan-2-yl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Propan-2-yl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds such as:
Ethyl [1-(4-methoxyphenyl)propan-2-yl]amine: This compound shares the methoxyphenyl group but differs in its amine functionality and overall structure.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound also contains a methoxyphenyl group but has a different core structure and functional groups.
The uniqueness of this compound lies in its tetrahydropyrimidine ring and thioxo group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H20N2O3S |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
propan-2-yl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N2O3S/c1-9(2)21-15(19)13-10(3)17-16(22)18-14(13)11-5-7-12(20-4)8-6-11/h5-9,14H,1-4H3,(H2,17,18,22) |
InChI-Schlüssel |
YSRMXHNXYXSBMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703055.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide](/img/structure/B11703060.png)
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11703063.png)
![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11703065.png)
![5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11703071.png)

![2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703079.png)
![[2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate](/img/structure/B11703086.png)
![4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid](/img/structure/B11703092.png)
![1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine](/img/structure/B11703094.png)

